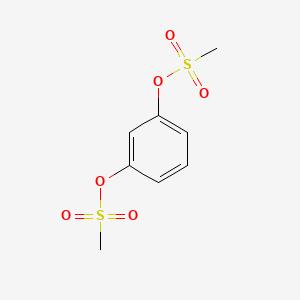
1,3-Benzenediol, 1,3-dimethanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
1,3-Benzenediol, 1,3-dimethanesulfonate can be synthesized through the sulfonation of 1,3-benzenediol. The reaction typically involves the use of methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the dimethanesulfonate derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
1,3-Benzenediol, 1,3-dimethanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.
Substitution: The methanesulfonate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include sulfonic acids, hydroxy derivatives, and substituted benzenediol compounds.
科学的研究の応用
1,3-Benzenediol, 1,3-dimethanesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential use in pharmaceutical formulations.
Industry: It is used in the production of dyes, resins, and other industrial chemicals.
作用機序
The mechanism of action of 1,3-benzenediol, 1,3-dimethanesulfonate involves its interaction with specific molecular targets. The methanesulfonate groups enhance the compound’s reactivity, allowing it to participate in various biochemical pathways. The compound can inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
Resorcinol (1,3-Benzenediol): The parent compound, which lacks the methanesulfonate groups.
1,3-Dihydroxybenzene: Another isomer of benzenediol with different functional groups.
1,3-Dimethanesulfonylbenzene: A compound with similar sulfonate groups but different substitution patterns.
Uniqueness
1,3-Benzenediol, 1,3-dimethanesulfonate is unique due to the presence of two methanesulfonate groups, which significantly alter its chemical properties and reactivity compared to its parent compound, resorcinol. This uniqueness makes it valuable for specific applications in research and industry.
特性
CAS番号 |
59722-31-5 |
|---|---|
分子式 |
C8H10O6S2 |
分子量 |
266.3 g/mol |
IUPAC名 |
(3-methylsulfonyloxyphenyl) methanesulfonate |
InChI |
InChI=1S/C8H10O6S2/c1-15(9,10)13-7-4-3-5-8(6-7)14-16(2,11)12/h3-6H,1-2H3 |
InChIキー |
RKELFBRSWGYKDR-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)OC1=CC(=CC=C1)OS(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Heptyl cyano[3-(3-methylpiperidin-1-yl)quinoxalin-2-yl]acetate](/img/structure/B14150103.png)

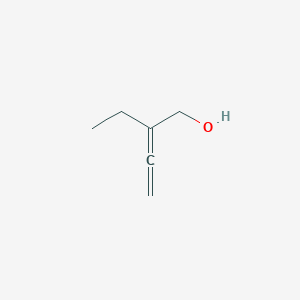
![5,8-Dibromo-3-methoxy-2-phenylimidazo[1,2-a]pyridine](/img/structure/B14150107.png)

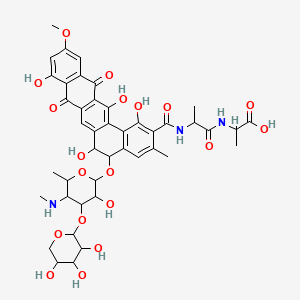
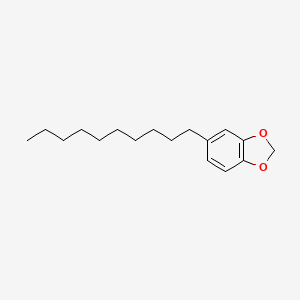
![9-[3,5-o-(1-Methylethylidene)pentofuranosyl]-9h-purin-6-amine](/img/structure/B14150116.png)
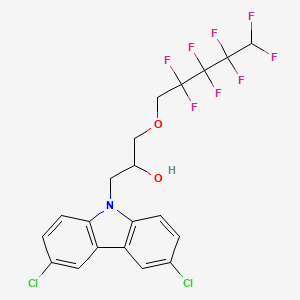


![2-[4-(2-Hydroxyethoxy)butoxy]ethanol](/img/structure/B14150126.png)

![N-[2,4-Dichloro-5-(trifluoromethoxy)phenyl]acetamide](/img/structure/B14150177.png)
